

Spectroscopic and Synthetic Profile of 4-Propylnonan-4-ol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Propylnonan-4-ol	
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This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the tertiary alcohol, **4-Propylnonan-4-ol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for such processes.

Spectroscopic Data

Due to the absence of experimentally recorded spectra in publicly available databases, the following tables present predicted spectroscopic data for **4-Propylnonan-4-ol**. These predictions are generated based on established computational algorithms and provide expected values for key spectroscopic techniques.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **4-Propylnonan-4-ol**



Protons	Chemical Shift (ppm)	Multiplicity	Integration
-OH	~0.9 - 1.5	Singlet	1H
-CH ₂ - (propyl & nonyl chains)	~1.2 - 1.6	Multiplet	16H
-CH₃ (propyl & nonyl chains)	~0.8 - 1.0	Triplet	9Н

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propylnonan-4-ol

Carbon Atom	Chemical Shift (ppm)
C4 (quaternary)	~74.5
-CH ₂ - (adjacent to C4)	~35.0
Other -CH ₂ -	~22.0 - 32.0
-CH₃	~14.0

Solvent: CDCl3

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for 4-Propylnonan-4-ol (Electron Ionization)



m/z	Relative Abundance	Proposed Fragment
186.1984	Low	[M] ⁺ (Molecular Ion)
168.1878	Moderate	[M - H₂O] ⁺
143.1694	High	[M - C3H7] ⁺
115.1381	High	[M - C5H11] ⁺
87.0809	Moderate	[C ₅ H ₁₁ O] ⁺
59.0497	Moderate	[C₃H ₇ O] ⁺
43.0547	Very High	[C₃H ₇] ⁺

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for 4-Propylnonan-4-ol

Wavenumber (cm ^{−1})	Functional Group
~3400 (broad)	O-H stretch
~2950 - 2850	C-H stretch (alkane)
~1465	C-H bend (alkane)
~1150	C-O stretch

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic analysis of **4-Propylnonan-4-ol**.

Synthesis of 4-Propylnonan-4-ol via Grignard Reaction

This protocol describes a general method for the synthesis of tertiary alcohols, adapted for **4-Propylnonan-4-ol**.[1][2][3][4]



- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and may require gentle heating to start. Once initiated, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.
- Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 4-nonanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.
 The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The
 crude product is purified by fractional distillation under reduced pressure to yield 4Propylnonan-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **4-Propylnonan-4-ol** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5][6][7] Standard acquisition parameters are used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.



Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Propylnonan-4-ol** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of neat liquid **4-Propylnonan-4-ol** between two sodium chloride or potassium bromide plates to form a thin film.[8] Alternatively, for an ATR-FTIR spectrometer, place a drop of the sample directly onto the ATR crystal.[9][10]
- Data Acquisition: Record the IR spectrum from 4000 to 600 cm⁻¹.[11] A background spectrum of the empty plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.[12]

Workflow and Pathway Diagrams

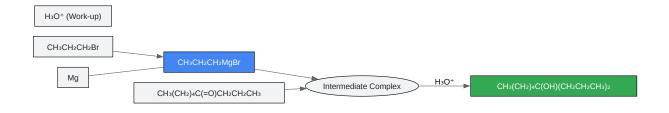
The following diagrams illustrate the logical workflow for the synthesis and characterization of **4-Propylnonan-4-ol**, as well as the reaction pathway.





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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Propylnonan-4-ol.



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Caption: Reaction pathway for the synthesis of 4-Propylnonan-4-ol via a Grignard reaction.



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